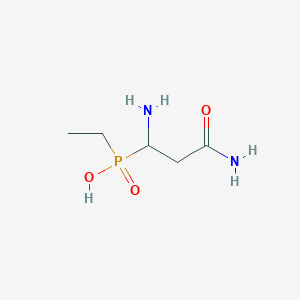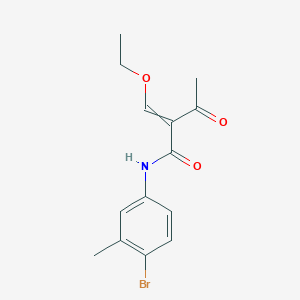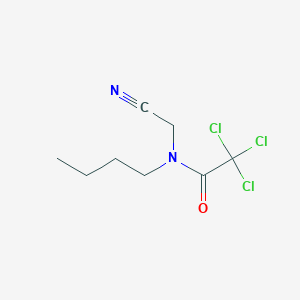![molecular formula C8H13I B14591499 1-Iodobicyclo[3.2.1]octane CAS No. 61192-26-5](/img/structure/B14591499.png)
1-Iodobicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodobicyclo[321]octane is a bicyclic organic compound featuring an iodine atom attached to a bicyclo[321]octane framework
准备方法
Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the iodination of bicyclo[3.2.1]octane derivatives. For instance, the reaction of bicyclo[3.2.1]octane with iodine in the presence of a suitable oxidizing agent can yield this compound. Another method involves the use of iodine monochloride (ICl) as the iodinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 1-Iodobicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[3.2.1]octane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include azido-bicyclo[3.2.1]octane or cyano-bicyclo[3.2.1]octane.
Oxidation Reactions: Oxidized derivatives such as ketones or alcohols.
Reduction Reactions: Bicyclo[3.2.1]octane.
科学研究应用
1-Iodobicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-iodobicyclo[3.2.1]octane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity towards certain targets.
相似化合物的比较
Bicyclo[3.2.1]octane: The parent compound without the iodine atom.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing analog with interesting biological activities.
Uniqueness: 1-Iodobicyclo[3.2.1]octane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications. The iodine atom can participate in unique interactions, making this compound valuable in various synthetic and research applications.
属性
CAS 编号 |
61192-26-5 |
|---|---|
分子式 |
C8H13I |
分子量 |
236.09 g/mol |
IUPAC 名称 |
1-iodobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13I/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6H2 |
InChI 键 |
BWSBSQKPOKENLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC(C1)(C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)


![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)






![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)
![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
